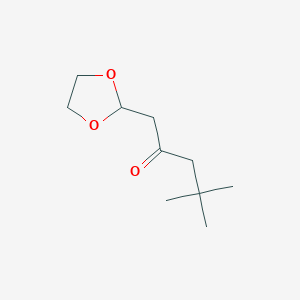![molecular formula C6H13NO B1396158 1-[(2R)-pyrrolidin-2-yl]ethanol CAS No. 848482-38-2](/img/structure/B1396158.png)
1-[(2R)-pyrrolidin-2-yl]ethanol
Overview
Description
“1-[(2R)-pyrrolidin-2-yl]ethanol” is a chemical compound with the molecular formula C6H13NO . It is related to pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of compounds related to “1-[(2R)-pyrrolidin-2-yl]ethanol” often involves the use of cyclic or acyclic precursors . The synthetic strategies used can involve ring construction from different precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-[(2R)-pyrrolidin-2-yl]ethanol” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes an ethanol group .Chemical Reactions Analysis
Pyrrolidine compounds, including “1-[(2R)-pyrrolidin-2-yl]ethanol”, can undergo various chemical reactions . These reactions can involve changes in the pyrrolidine ring or the ethanol group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2R)-pyrrolidin-2-yl]ethanol” include a molecular weight of 129.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Chiral Building Blocks in Organic Synthesis
1-[(2R)-pyrrolidin-2-yl]ethan-1-ol: is a chiral compound that serves as a valuable building block in organic synthesis. Its stereochemistry is particularly useful for constructing enantiomerically pure molecules, which are crucial in the development of pharmaceuticals and agrochemicals. The compound’s ability to introduce chirality into a synthetic pathway allows chemists to synthesize complex molecules with high enantioselectivity .
Asymmetric Catalysis
This compound is also employed as a chiral ligand in asymmetric catalysis. It can coordinate to metal centers, creating chiral environments that induce asymmetry in the resulting products. This is particularly important in the synthesis of chiral drugs, where the ®-enantiomer of a molecule may have a different biological activity compared to its (S)-counterpart .
Biocatalysis
In the field of biocatalysis, 1-[(2R)-pyrrolidin-2-yl]ethan-1-ol can be used as a substrate for enzymes such as alcohol dehydrogenases (ADHs). These enzymes catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity, which is beneficial for producing chiral intermediates in pharmaceutical synthesis .
Pharmaceutical Intermediates
The compound’s chiral center is advantageous for the synthesis of pharmaceutical intermediates. It can be transformed into various pharmacologically active molecules, contributing to the development of new medications with specific target activity. Its versatility in chemical reactions makes it a valuable asset in drug discovery and development processes .
Material Science
In material science, 1-[(2R)-pyrrolidin-2-yl]ethan-1-ol can be used to synthesize polymers with specific optical properties. The chirality of the compound can lead to polymers that have unique interactions with light, such as polarization, which is useful in creating advanced materials for optical devices .
Analytical Chemistry
As a chiral compound, 1-[(2R)-pyrrolidin-2-yl]ethan-1-ol is also used in analytical chemistry as a standard or reference material for chiral chromatography. It helps in the separation and analysis of enantiomers in a mixture, which is crucial for quality control in the pharmaceutical industry .
properties
IUPAC Name |
1-[(2R)-pyrrolidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3/t5?,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBYUZARWOFDSE-PRJDIBJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@H]1CCCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2R)-pyrrolidin-2-yl]ethanol | |
CAS RN |
848482-38-2 | |
| Record name | 1-[(2R)-pyrrolidin-2-yl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-8-carbonitrile](/img/structure/B1396080.png)
![8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1396081.png)





![6-Oxa-1-azaspiro[3.4]octane](/img/structure/B1396095.png)
![4-[2-(Chlorosulfonyl)ethyl]benzoic acid](/img/structure/B1396096.png)

![[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine](/img/structure/B1396098.png)